molecular formula C23H14N4O6S B1666136 Auten-67 CAS No. 301154-74-5

Auten-67

Cat. No. B1666136
M. Wt: 474.4 g/mol
InChI Key: FSAINSJUQREKEK-UHFFFAOYSA-N
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Description

Auten-67 is an autophagy-enhancing drug candidate that increases autophagic flux in cell lines and in vivo models . It hampers the progression of neurodegenerative symptoms in a Drosophila model of Huntington’s disease . It is developed by Velgene Biotechnology Ltd .


Synthesis Analysis

Auten-67 and Auten-99 appear to act as specific inhibitors of MTMR proteins . Previous research uncovered AUTEN-type small-molecule enhancers of autophagy as potent agents in treating various neurodegenerative pathologies .


Molecular Structure Analysis

The chemical formula of Auten-67 is C23H14N4O6S . Its exact mass is 474.06 and its molecular weight is 474.440 .


Chemical Reactions Analysis

Auten-67 and Auten-99 have been identified and initially characterized as small-molecule enhancers of autophagy with cytoprotective and anti-ageing effects . They can increase the lifespan in wild-type and neurodegenerative model strains of the fruit fly Drosophila melanogaster .


Physical And Chemical Properties Analysis

The elemental analysis of Auten-67 is as follows: Carbon © 58.23%, Hydrogen (H) 2.97%, Nitrogen (N) 11.81%, Oxygen (O) 20.23%, and Sulfur (S) 6.76% .

Scientific Research Applications

Neuroprotective Effects in Neurodegenerative Diseases

Auten-67 has been shown to have potential neuroprotective effects, particularly in the context of neurodegenerative diseases. A study conducted by (Billes et al., 2016) demonstrated that Auten-67 can hamper the progression of neurodegenerative symptoms in a Drosophila model of Huntington's Disease. The compound was found to interfere with the accumulation of ubiquitinated proteins in the brain and significantly improved the climbing ability and moderately extended the lifespan of these flies.

Autophagy Enhancement for Age-Related Diseases

Auten-67 has been identified as an autophagy-enhancing small molecule with significant potential to treat age-related diseases. The research by (Papp et al., 2016) points out that Auten-67 significantly increases autophagic flux in cell lines and in vivo models. The study highlights its role in promoting longevity, protecting neurons from stress-induced cell death, and restoring nesting behavior in a murine model of Alzheimer's Disease, without apparent side effects.

Safety And Hazards

Auten-67 promotes longevity and protects neurons from undergoing stress-induced cell death . It also restores nesting behavior in a murine model of Alzheimer disease, without apparent side effects . Thus, Auten-67 is a potent drug candidate for treating autophagy-related diseases .

Future Directions

Auten-67 and Auten-99 have been observed to delay ageing in Drosophila striated muscle cells . They were capable of inducing autophagy in these cells, thereby lowering the accumulation of protein aggregates and damaged mitochondria, both characterizing muscle ageing . Furthermore, the two molecules significantly improved the flying ability of treated animals . This suggests potential future directions in the study of ageing and neurodegenerative diseases.

properties

IUPAC Name

N-[3-(benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N4O6S/c28-22-16-5-1-2-6-17(16)23(29)21(26-13-24-18-7-3-4-8-19(18)26)20(22)25-34(32,33)15-11-9-14(10-12-15)27(30)31/h1-13,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAINSJUQREKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C=NC4=CC=CC=C43)NS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401046401
Record name N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Auten-67

CAS RN

1783800-77-0, 301154-74-5
Record name Auten-67
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1783800770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Benzimidazol-1-yl)-1,4-dioxonaphthalen-2-yl]-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401046401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AUTEN-67
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53CH4RJ72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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